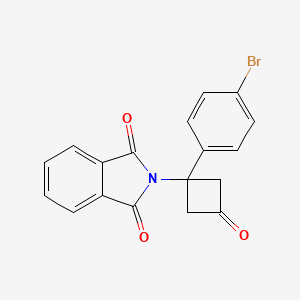

2-(1-(4-溴苯基)-3-氧代环丁基)异吲哚啉-1,3-二酮

概述

描述

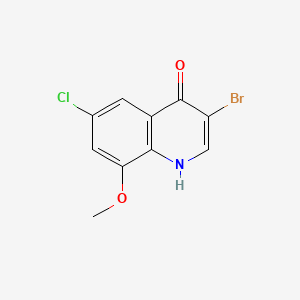

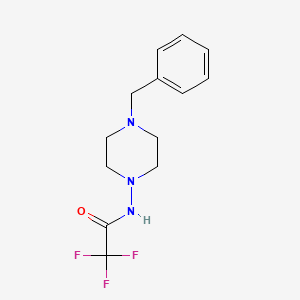

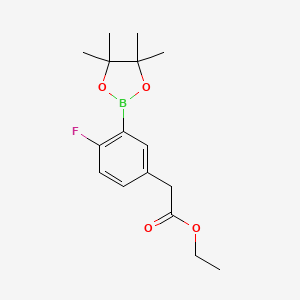

“2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimide derivatives, are recognized for their diverse biological activities . They are neutral and hydrophobic, allowing them to pass through living membranes in vivo .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are synthesized from the interaction of N-arylbenzenecarboximidamides with phthalic anhydride . The reaction is carried out in benzene at reflux . Without heating, the reaction leads to the formation of monoacylation products—phthalic acid amides .Molecular Structure Analysis

The common structure of isoindoline-1,3-dione derivatives is –CO–N– ®–CO– . The construction of a nitrogen-holding heterocyclic ring attached to isoindoline-1,3-diones has been established to display strong antifungal and antibacterial activities .科学研究应用

结构表征和分析

异吲哚啉-1,3-二酮衍生物,包括那些带有溴苯基基团的衍生物,已经使用先进的光谱技术进行了表征。这些化合物的结构解析为理解它们的化学行为和在包括材料科学和药物化学在内的各个领域的潜在应用提供了基础知识 (Dioukhane 等人,2021)。正如在相关异吲哚啉-1,3-二酮衍生物的表征中所展示的,使用 1D 和 2D NMR 光谱对于准确确定分子结构以及结构元素与其物理或生物活性之间的关系至关重要。

合成和材料应用

异吲哚啉-1,3-二酮衍生物的合成涉及创新方法,有助于开发新材料和化学工艺。例如,已经探索了利用绿色催化系统(例如洋葱皮灰水提取物 (WEOPA))来合成异吲哚啉-1,3-二酮衍生物。该方法通过避免有害试剂和为生物废物管理提供替代方案,提供了环境效益 (Journal 等人,2019)。这种生态友好的合成方法对于新化合物和材料的可持续发展具有重要意义。

药理学潜力

异吲哚啉-1,3-二酮衍生物表现出一系列生物活性,使其成为药理学研究的候选者。它们的结构作为设计具有潜在治疗应用的分子(例如与疾病过程相关的酶的抑制剂)的关键组成部分。例如,基于异吲哚啉-1,3-二酮的化合物的设计和合成,用于抑制 4-羟苯丙酮酸双加氧酶 (HPPD),突出了这些衍生物在药物化学中的应用。对参与酪氨酸降解的酶 HPPD 的抑制活性表明在开发与酪氨酸代谢相关的疾病的治疗方法中具有潜在用途 (He 等人,2019)。

未来方向

The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . It’s also suggested that the search continues for more effective and less toxic organic molecules with a non-steroidal structure .

属性

IUPAC Name |

2-[1-(4-bromophenyl)-3-oxocyclobutyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO3/c19-12-7-5-11(6-8-12)18(9-13(21)10-18)20-16(22)14-3-1-2-4-15(14)17(20)23/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLJDPZJCAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728952 | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione | |

CAS RN |

1199556-87-0 | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199556-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)

![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)

![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)